molecular formula C15H11BrO2 B8311834 (4-bromophenyl) 3-phenylprop-2-enoate

(4-bromophenyl) 3-phenylprop-2-enoate

Cat. No.: B8311834
M. Wt: 303.15 g/mol
InChI Key: FXZAPECDHLNXCB-UHFFFAOYSA-N
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Description

(4-bromophenyl) 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is derived from 3-Phenylacrylic acid and 4-bromophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl) 3-phenylprop-2-enoate typically involves the esterification of 3-Phenylacrylic acid with 4-bromophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl) 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: 3-Phenylacrylic acid and 4-bromophenol.

    Reduction: 3-Phenylpropanoic acid and 4-bromophenol.

    Substitution: Various substituted phenylacrylic acid esters depending on the nucleophile used.

Scientific Research Applications

(4-bromophenyl) 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl) 3-phenylprop-2-enoate involves its interaction with molecular targets through ester and bromine functionalities. The ester group can undergo hydrolysis to release 3-Phenylacrylic acid and 4-bromophenol, which can further interact with biological pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylacrylic acid 4-chlorophenyl ester: Similar structure but with a chlorine atom instead of bromine.

    3-Phenylacrylic acid 4-fluorophenyl ester: Contains a fluorine atom, leading to different reactivity and properties.

    3-Phenylacrylic acid 4-iodophenyl ester: Iodine atom substitution, affecting the compound’s behavior in reactions.

Uniqueness

(4-bromophenyl) 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction capabilities. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine analogs.

Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

(4-bromophenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C15H11BrO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H

InChI Key

FXZAPECDHLNXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice-cooled solution of 4-bromophenol (69.2 g) and cinnamoyl chloride (66.8 g) in dichloromethane (150 ml) was treated with triethylamine (40.6 g). After stirring for 18 hrs at room temperature the mixture was washed with water (250 ml), 1 M aqueous HCl, and dried over anhydrous sodium sulphate. Evaporation in vacuum left solid 3-phenylacrylic acid 4-bromophenyl ester (121.0 g, 99.8% yield), m.p. 113.3° C., tlc: (1) 0.83. NMR (CDCl3): 116.85, 118.87, 123.49, 128.38, 129.06, 130.90, 132.49, 134.02, 147.07, 149.84, 165.06.
[Compound]
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0 (± 1) mol
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69.2 g
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66.8 g
Type
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150 mL
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Quantity
40.6 g
Type
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Reaction Step Two

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